1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2-methoxyethyl)thiourea

Description

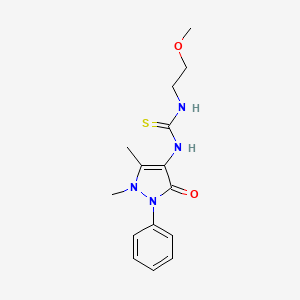

This compound belongs to the class of pyrazolone-derived thioureas, characterized by a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl core linked to a thiourea moiety substituted with a 2-methoxyethyl group.

Properties

IUPAC Name |

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(2-methoxyethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c1-11-13(17-15(22)16-9-10-21-3)14(20)19(18(11)2)12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3,(H2,16,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSBFLWPFFQPOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamine with ethylene glycol and thiourea under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the formation of the thiourea derivative.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including thioureas, exhibit significant antimicrobial properties. Studies have shown that related pyrazolyl-thiourea compounds demonstrate activity against a range of bacteria and fungi. For instance, compounds tested against Staphylococcus aureus and Escherichia coli exhibited minimum inhibitory concentrations (MIC) indicating moderate antimicrobial efficacy .

Antiepileptic Properties

Thiourea derivatives have been evaluated for their anticonvulsant activities. In animal models, certain pyrazole derivatives showed promising results in protecting against seizures induced by pentylenetetrazol and maximal electroshock tests. The effectiveness of these compounds suggests potential applications in the treatment of epilepsy .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of thiourea derivatives is crucial for optimizing their pharmacological profiles. Studies have demonstrated that modifications to the pyrazole ring and the thiourea moiety can enhance biological activity. For example, the introduction of specific substituents can lead to improved potency against various targets, including cyclooxygenase and soluble epoxide hydrolase .

Case Studies

Case Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial properties of pyrazole derivatives, compounds were synthesized and tested for their activity against several bacterial strains. The results indicated that certain modifications to the thiourea structure significantly increased the antibacterial potency, with some compounds achieving MIC values as low as 100 μg/mL against resistant strains .

Case Study 2: Anticonvulsant Activity Assessment

Another research initiative focused on assessing the anticonvulsant activity of thiourea derivatives in rodent models. The study found that specific derivatives provided over 80% protection against induced seizures at doses of 25 mg/kg, indicating a strong potential for further development as antiepileptic agents .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of pyrazolone-thiourea derivatives are heavily influenced by the substituent on the thiourea nitrogen. Key analogs include:

Crystallographic and Molecular Interaction Insights

- Crystal structures of related compounds (e.g., (E)-3-[(pyrazol-4-yl)iminomethyl]phenyl sulfonate) reveal dihedral angles (24.55°–59.65°) between aromatic rings and intermolecular hydrogen bonds stabilizing the lattice . The 2-methoxyethyl group’s oxygen may participate in similar interactions, affecting packing and stability.

Biological Activity

The compound 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2-methoxyethyl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula for the compound is . The structure includes a pyrazole ring connected to a thiourea moiety and a methoxyethyl group, which may influence its biological properties.

Biological Activity Overview

Recent studies have shown that thiourea derivatives exhibit a wide range of biological activities:

- Antibacterial Activity : Thiourea compounds have demonstrated significant antibacterial properties against various strains of bacteria. For instance, compounds similar to the one have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 125 to 250 µg/mL .

- Anticancer Properties : The compound has been evaluated for its anticancer activity against several cancer cell lines. Studies indicate that thiourea derivatives can inhibit the proliferation of cancer cells by targeting specific molecular pathways associated with cancer growth and metastasis. For example, IC50 values for related thiourea compounds have been reported between 3 to 14 µM against pancreatic and breast cancer cell lines .

- Antioxidant Activity : Thiourea derivatives also exhibit antioxidant properties. A related compound demonstrated an IC50 value of 52 µg/mL in reducing ABTS free radicals, indicating potential for protecting cells from oxidative stress .

- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Structure-Activity Relationships (SAR)

The biological activity of thiourea derivatives can be significantly influenced by their structural features. The presence of electron-donating groups (like methoxy groups) has been linked to enhanced activity against cancer cells and pathogens. The positioning of these groups can affect binding affinity and selectivity for biological targets.

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy group | Increases solubility and bioavailability |

| Pyrazole ring | Enhances interaction with biological targets |

| Thiourea moiety | Critical for antibacterial and anticancer activity |

Case Studies

Several case studies illustrate the efficacy of thiourea derivatives similar to the compound :

- Antimicrobial Efficacy : A study found that a series of pyrazole-based thioureas exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values as low as 62.5 µg/mL .

- Cancer Cell Inhibition : Research highlighted that thiourea derivatives could effectively induce apoptosis in human leukemia cell lines, demonstrating IC50 values lower than 5 µM . This suggests that modifications to the thiourea structure can enhance anticancer properties.

- Inflammation Reduction : A compound structurally related to the target showed significant inhibition of TNFα production in LPS-stimulated macrophages, indicating its potential use in treating inflammatory diseases .

Q & A

Basic: What synthetic methodologies are effective for preparing the thiourea-functionalized pyrazolone core of this compound?

The compound is synthesized via a multi-step approach. First, the pyrazolone precursor (e.g., 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine) is prepared by condensation of hydrazine derivatives with β-ketoesters. The thiourea moiety is introduced by reacting the amine with 2-methoxyethyl isothiocyanate under reflux in ethanol or THF. Critical steps include:

- Purification : Recrystallization from ethanol or DMF–EtOH mixtures to isolate the product .

- Characterization : Confirmation via H/C NMR to verify the thiourea linkage and pyrazolone ring integrity .

Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?

- Spectroscopy : H NMR (to confirm methyl, methoxyethyl, and aromatic protons), C NMR (to identify carbonyl and thiourea carbons), and IR (to detect C=O and C=S stretches at ~1650–1750 cm and ~1250 cm, respectively) .

- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C=S at ~1.68 Å), dihedral angles between the pyrazolone and phenyl rings (~45°), and hydrogen-bonding networks (N–H⋯S, N–H⋯Cl) critical for supramolecular assembly .

Advanced: How can computational methods (DFT, docking) predict reactivity and biological interactions?

- DFT studies : Optimize geometry using B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), electrostatic potential maps (to identify nucleophilic/electrophilic sites), and vibrational frequencies .

- Molecular docking : Dock the compound into enzyme active sites (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) using AutoDock Vina. Analyze binding affinities (∆G ~-8.5 kcal/mol) and interactions (hydrogen bonds with Ser378, hydrophobic contacts with heme) to prioritize antifungal assays .

Advanced: How can contradictions between experimental and computational data be resolved?

Example: If experimental UV-Vis absorption (λmax ~320 nm) conflicts with TD-DFT predictions (~290 nm):

- Troubleshooting :

Advanced: What mechanistic insights govern the compound’s reactivity in cyclocondensation reactions?

The thiourea group participates in [2+3]-cyclocondensation with maleimides or chloroacetic acid/aldehydes:

- Key steps :

- Kinetic monitoring : Use in-situ IR to track C=S bond disappearance (~1250 cm) and new C–N bond formation .

Basic: How is the compound’s stability assessed under varying experimental conditions?

- Thermal stability : TGA/DSC to determine decomposition temperatures (>200°C).

- pH stability : Monitor via HPLC in buffers (pH 2–12) for 24 hours. Degradation occurs above pH 10 due to thiourea hydrolysis .

- Light sensitivity : UV-Vis spectroscopy under UV irradiation (254 nm) to detect photolytic byproducts .

Advanced: What strategies optimize supramolecular assembly for crystal engineering?

- Hydrogen-bond design : Utilize N–H⋯S and N–H⋯O interactions (observed in X-ray structures) to construct 2D networks.

- Solvent selection : Polar protic solvents (ethanol, water) promote H-bonding; DMF disrupts packing via solvation .

- Co-crystallization : Introduce co-formers (e.g., thiourea or chloride ions) to modulate lattice energy and polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.